NU-8165

描述

属性

分子式 |

C24H22ClNO3 |

|---|---|

分子量 |

407.9 g/mol |

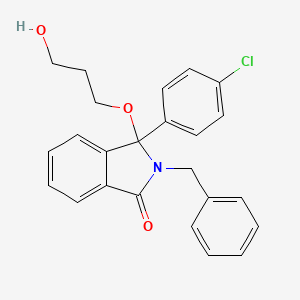

IUPAC 名称 |

2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)isoindol-1-one |

InChI |

InChI=1S/C24H22ClNO3/c25-20-13-11-19(12-14-20)24(29-16-6-15-27)22-10-5-4-9-21(22)23(28)26(24)17-18-7-2-1-3-8-18/h1-5,7-14,27H,6,15-17H2 |

InChI 键 |

RDFQXKACQGFINF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)OCCCO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one 2-benzyl-CHPDIO |

产品来源 |

United States |

Foundational & Exploratory

NU-9's Role in Inhibiting Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD). The accumulation of misfolded protein aggregates, such as superoxide dismutase 1 (SOD1), TAR DNA-binding protein 43 (TDP-43), and amyloid-beta (Aβ) oligomers, is cytotoxic and contributes to neuronal death. The compound NU-9 has emerged as a promising therapeutic candidate that targets the fundamental mechanisms of protein misfolding and aggregation.[1][2][3] This technical guide provides an in-depth overview of NU-9's role in inhibiting protein aggregation, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Action

NU-9 has been shown to improve the health of upper motor neurons by addressing two critical factors in neurodegeneration: protein misfolding and intracellular protein aggregation.[2] Its mechanism of action is multifaceted, primarily involving the enhancement of cellular protein clearance pathways.[1][4]

Studies have revealed that NU-9's therapeutic effects are dependent on a functional endolysosomal pathway and the activity of cathepsin B, a lysosomal cysteine protease.[1][5] It is proposed that NU-9 facilitates the trafficking of misfolded proteins to lysosomes for degradation.[1] This is supported by evidence that NU-9 stimulates autophagy, a key cellular process for clearing aggregated proteins.[1][5] By promoting the fusion of autophagosomes with lysosomes, NU-9 enhances the clearance of toxic protein oligomers.

Furthermore, NU-9 has been observed to improve the structural integrity of essential cellular organelles that are often compromised in neurodegenerative diseases, including the mitochondria and the endoplasmic reticulum (ER).[2][4] This contributes to overall neuronal health and resilience against the toxic effects of protein aggregates.

Data Presentation: Efficacy of NU-9

The following tables summarize the key quantitative data on the efficacy of the NU-9 compound in preclinical studies.

| Parameter | Protein Target | Cell/Animal Model | Result | Reference |

| EC50 | Mutant SOD1G85R | PC12 Cells | Not explicitly defined, but decreased aggregate formation by >80% at 10 µM | [6] |

| Misfolded SOD1 Levels | Misfolded SOD1 | hSOD1 G93A Mouse Model | Significant decrease after 60-day treatment | [4] |

| Amyloid-Beta Oligomer Buildup | Amyloid-Beta | Cultured Hippocampal Neurons | ~75% reduction in neuron-binding oligomers | [1] |

| Upper Motor Neuron Axon Length | - | hSOD1G93A Mouse Model | Significant increase in average axon length | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of NU-9.

Inhibition of Mutant SOD1 Intracellular Aggregation Assay

This assay evaluates the ability of NU-9 to inhibit the formation of intracellular aggregates of mutant SOD1.

-

Cell Line: PC12 cells stably expressing mutant SOD1G85R fused to a fluorescent protein (e.g., YFP).

-

Induction of Aggregation: Aggregation is induced by treating the cells with a proteasome inhibitor, such as MG132.

-

Treatment: Cells are co-treated with MG132 and various concentrations of NU-9 or a vehicle control.

-

Quantification: The percentage of cells containing fluorescent aggregates is quantified using fluorescence microscopy. The EC50 value is calculated as the concentration of NU-9 that reduces the percentage of aggregate-containing cells by 50%.[6]

Immunofluorescence Imaging of Amyloid-Beta Oligomer Accumulation

This protocol is used to visualize and quantify the effect of NU-9 on the accumulation of Aβ oligomers on neurons.

-

Cell Culture: Primary hippocampal neurons are cultured on coverslips.

-

Treatment: Neurons are pre-treated with NU-9 or a vehicle control, followed by the addition of monomeric Aβ peptide to induce oligomer formation and binding.[1]

-

Immunostaining:

-

Cells are fixed with paraformaldehyde.

-

Permeabilized with a detergent (e.g., Triton X-100).

-

Blocked with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Incubated with primary antibodies specific for Aβ oligomers and a neuronal marker (e.g., MAP2).

-

Incubated with fluorescently labeled secondary antibodies.

-

Coverslips are mounted on microscope slides with a mounting medium containing DAPI for nuclear staining.[8]

-

-

Image Analysis: Images are acquired using a fluorescence microscope. The number and intensity of Aβ oligomer puncta along the neuronal dendrites are quantified using image analysis software.[1][8]

Autophagy Assay

This assay determines whether NU-9 enhances the autophagic flux, a key mechanism for clearing protein aggregates.

-

Principle: The assay monitors the conversion of the microtubule-associated protein light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in LC3-II levels indicates an induction of autophagy.

-

Methodology:

Cathepsin B Activity Assay

This assay assesses the role of cathepsin B in the mechanism of action of NU-9.

-

Principle: A fluorogenic substrate for cathepsin B is used. Cleavage of the substrate by active cathepsin B releases a fluorescent molecule, and the increase in fluorescence is proportional to the enzyme's activity.

-

Methodology:

-

Cells are pre-treated with a specific cathepsin B inhibitor (e.g., CA-074) before the addition of NU-9 and the protein aggregation inducer.

-

Cell lysates are prepared.

-

The lysate is incubated with the fluorogenic cathepsin B substrate.

-

Fluorescence is measured over time using a fluorometer. A reduction in the effect of NU-9 in the presence of the inhibitor indicates the involvement of cathepsin B.[1]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to NU-9's function.

Caption: Proposed mechanism of action for NU-9 in promoting the clearance of misfolded proteins.

Caption: Experimental workflow for assessing NU-9's effect on amyloid-beta oligomer accumulation.

Conclusion

The NU-9 compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its ability to target the common pathological hallmark of protein aggregation across different disease models, including those for ALS and Alzheimer's disease, underscores its potential as a broad-spectrum neuroprotective agent. The mechanism of action, centered on the enhancement of the lysosomal degradation pathway, provides a solid foundation for its therapeutic rationale. While the preclinical data is promising, further investigation, including more detailed quantitative analysis of its inhibitory effects on TDP-43 and Aβ aggregation, and eventual clinical trials, are necessary to fully elucidate its therapeutic potential in humans. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the understanding and treatment of neurodegenerative diseases.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. neurosciencenews.com [neurosciencenews.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modifications of NU-9, a potent protein aggregation inhibitor. Properties and activity in a cellular model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Development of NU-9: A Novel Neurotherapeutic Agent Targeting Protein Aggregation Pathologies

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The Challenge of Neurodegeneration and Proteinopathy

Neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD), represent a significant and growing global health burden. A common pathological hallmark of these devastating conditions is the misfolding and subsequent aggregation of specific proteins, a phenomenon known as proteinopathy. In ALS, proteins such as SOD1 and TDP-43 form toxic intracellular clumps, while in Alzheimer's disease, the accumulation of amyloid-beta oligomers (AβOs) is a primary instigator of neuronal damage.[1][2] These aggregates disrupt crucial cellular processes, leading to mitochondrial and endoplasmic reticulum (ER) stress, impaired axonal transport, and ultimately, neuronal death.[3]

Despite distinct initiating proteins, emerging evidence suggests that common downstream mechanisms may underlie the progression of various neurodegenerative diseases.[1] This raises the possibility of developing therapeutics that target these shared pathways. This whitepaper details the discovery, mechanism of action, and preclinical development of NU-9 (also known as AKV9), a promising small molecule compound that has demonstrated efficacy across multiple models of neurodegeneration by addressing the core problem of toxic protein aggregation.[1][4]

Discovery and Chemical Properties of NU-9

NU-9 was identified through a rigorous discovery process aimed at finding compounds that could mitigate the toxic effects of protein misfolding.[5] The journey began with a high-throughput screening of over 50,000 compounds to identify inhibitors of mutant SOD1 protein aggregation, a key factor in familial ALS.[5] This initial screen yielded promising lead molecules, which underwent approximately five years of medicinal chemistry optimization to enhance potency, improve drug-like properties, and ensure blood-brain barrier permeability.[5] The result of this extensive effort is NU-9.

Chemical Identity:

-

Systematic Name: 5-((S)-1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)-3-hydroxycyclohex-2-en-1-one

-

CAS Number: 1307262-15-2

-

Molecular Formula: C₁₆H₁₄F₆O₃

The compound was invented by Dr. Richard B. Silverman at Northwestern University, with its neuroprotective effects extensively studied in collaboration with the laboratory of Dr. P. Hande Ozdinler.[3] The startup company Akava Therapeutics is now developing NU-9 for clinical trials under the name AKV9.[4]

Mechanism of Action: Enhancing Cellular Clearance Pathways

NU-9's therapeutic potential stems from its unique mechanism of action, which does not target the misfolded proteins directly but rather enhances the cell's intrinsic machinery for clearing them.[1] Research has revealed that NU-9's effects are mediated through the endolysosomal trafficking pathway.[6]

Specifically, NU-9 prevents the intracellular accumulation of toxic protein oligomers, including mutant SOD1, TDP-43, and AβOs.[1] This action is dependent on functional lysosomes and the activity of a specific lysosomal enzyme, Cathepsin B.[1][7] In contrast, the formation of AβOs in disease models has been shown to be dependent on Cathepsin L.[6] NU-9 appears to restore the trafficking of protein aggregates to the lysosome for degradation, effectively "cleaning the house" of toxic protein buildup.[1] This is further supported by evidence that NU-9 stimulates autophagy, the cellular process for recycling damaged components.[6]

By restoring the health of critical organelles like the mitochondria and the endoplasmic reticulum, NU-9 helps to re-establish cellular homeostasis and prevent the downstream consequences of protein aggregation.[2][3]

Preclinical Efficacy and Data

NU-9 has demonstrated significant therapeutic effects in a range of preclinical models, from primary neuronal cultures to transgenic animal models of both ALS and Alzheimer's disease.

In Vitro Studies

In primary hippocampal neuron cultures, pretreatment with NU-9 effectively prevents the buildup of AβOs following the application of monomeric Aβ42.[1] This protective effect was observed to be lasting, even after NU-9 was washed out of the culture medium.[8] Furthermore, in cultures of upper motor neurons (UMNs) derived from an hSOD1G93A mouse model of ALS, NU-9 was more effective than the FDA-approved drugs riluzole and edaravone at promoting axon outgrowth, branching, and arborization—key indicators of neuronal health.[4][9] An additive effect was observed when NU-9 was combined with these existing drugs.[9]

In Vivo Animal Studies

Oral administration of NU-9 has shown remarkable efficacy in multiple mouse models of neurodegeneration. In both hSOD1G93A and prpTDP-43A315T mouse models of ALS, NU-9 treatment improved the health of UMNs, preserved mitochondrial and ER integrity, and maintained motor function as measured by grip strength tests.[1] In an Alzheimer's disease mouse model (5xFAD), NU-9 treatment improved performance on memory tests and reduced brain inflammation.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of NU-9.

Table 1: In Vitro Efficacy of NU-9

| Model System | Treatment | Concentration | Duration | Key Result | Citation |

|---|---|---|---|---|---|

| Primary Hippocampal Neurons | NU-9 Pretreatment | 3 µM | 30 min | Suppressed AβO accumulation by 61% (p < 0.0001) | [1] |

| hSOD1G93A UMN Cultures | NU-9 | 400 nM | 3 days | More effective than riluzole or edaravone in enhancing axon outgrowth | [4] |

| hSOD1G93A UMN Cultures | NU-9 + Riluzole | 400 nM + 500 nM | 3 days | Additive effect on axon length and branching | [4][9] |

| hSOD1G93A UMN Cultures | NU-9 + Edaravone | 400 nM + 1 µM | 3 days | Additive effect on axon length and branching |[4][9] |

Table 2: In Vivo Efficacy of NU-9

| Animal Model | Disease | Treatment | Dosage | Duration | Key Result(s) | Citation |

|---|---|---|---|---|---|---|

| hSOD1G93A & TDP-43A315T Mice | ALS | NU-9 | 100 mg/kg/day (gavage) | 60 days | Improved UMN health; preserved grip strength | [1][4] |

| 5xFAD Mice (10-month-old) | Alzheimer's | NU-9 | 20 mg/kg/day (gavage) | 1 month | Retained memory function; reduced brain inflammation |[1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the cited literature.

In Vitro AβO Accumulation Assay

-

Cell Culture: Primary hippocampal neurons from E18 Sprague-Dawley rats are cultured for 18-25 days on poly-D-lysine coated coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Pretreatment: Mature neurons are pretreated with 3 µM NU-9 (or DMSO vehicle control) in conditioned medium for 30 minutes at 37°C.

-

Aβ Application: Monomeric Aβ42 is applied to the cultures at a final concentration of 500 nM for 30-60 minutes.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked. They are then incubated with primary antibodies (e.g., anti-AβO clone NU2 and anti-MAP2 for dendrites) followed by fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Images are captured via fluorescence microscopy. AβO accumulation is quantified by measuring the density of fluorescent puncta along the length of the dendrites (puncta/µm).

In Vivo ALS Mouse Model Study

-

Animal Models: Transgenic mice expressing human mutant SOD1 (hSOD1G93A) or TDP-43 (prpTDP-43A315T) are used.

-

Drug Administration: NU-9 is administered daily via oral gavage at a dose of 100 mg/kg. Treatment typically begins at a presymptomatic age and continues for a specified period (e.g., 60 days).

-

Behavioral Testing: Motor function is assessed using tests such as the inverted mesh (hanging wire) test to measure grip strength and endurance.

-

Histological Analysis: At the end of the treatment period, brain and spinal cord tissues are collected. Immunohistochemistry is performed on tissue sections to assess the survival and health of upper motor neurons. Electron microscopy can be used to examine the ultrastructure of organelles like mitochondria and the ER.

Visualizing the Development and Therapeutic Logic

Conclusion and Future Directions

The small molecule NU-9 represents a significant advancement in the pursuit of effective treatments for neurodegenerative diseases. Its development has moved from a broad, target-based screen to a promising clinical candidate with a well-elucidated, novel mechanism of action. By enhancing the cell's own protein clearance machinery, NU-9 has demonstrated the ability to rescue neurons from the toxic effects of protein aggregation across multiple, distinct disease models.[1]

The preclinical data are compelling, showing not only a halt in neurodegeneration but also a restoration of neuronal health and function in treated animals.[2] The enhanced efficacy seen when NU-9 is combined with existing ALS drugs suggests potential for future combination therapies.[4]

The development of NU-9, now AKV9, is progressing toward human trials, with a Phase 1 clinical trial planned for ALS patients.[4] The robust preclinical evidence of its efficacy in Alzheimer's models strongly supports the expansion of its investigation into other proteinopathies, including Parkinson's and Huntington's diseases. NU-9's ability to target a common, underlying mechanism of neurodegeneration offers a new paradigm and renewed hope for treating this challenging class of diseases.

References

- 1. pnas.org [pnas.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. National Institute on Aging invests an additional $7.3 million into NU-9 – Chemistry of Life Processes Institute [clp.northwestern.edu]

- 4. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. One Drug, Many Targets: ALS Drug Tackles Alzheimer’s in Mice [breakthroughsforphysicians.nm.org]

- 9. alsnewstoday.com [alsnewstoday.com]

- 10. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]

NU-9's Therapeutic Mechanism in Neurodegenerative Diseases: A Technical Guide

A Comprehensive Analysis of NU-9's Action in Amyotrophic Lateral Sclerosis and Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic compound NU-9, focusing on its molecular targets and mechanisms of action in the context of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. NU-9 represents a promising therapeutic candidate that addresses the common pathological hallmark of protein misfolding and aggregation in these distinct neurodegenerative disorders.

Core Therapeutic Target: Protein Aggregation and Cellular Homeostasis

NU-9's therapeutic strategy is centered on mitigating the toxic effects of protein aggregation and restoring cellular health. In ALS, it targets the misfolding of superoxide dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43).[1] In Alzheimer's disease, its focus shifts to preventing the accumulation of amyloid-beta oligomers (AβOs).[2][3] The compound's effectiveness in both diseases suggests it modulates a common, fundamental pathway related to cellular protein quality control.[2][3]

NU-9 in Amyotrophic Lateral Sclerosis (ALS)

In the context of ALS, NU-9 has been shown to improve the health of upper motor neurons, which are central to the disease's pathology.[1][4] The compound's primary therapeutic benefits in ALS models stem from its ability to stabilize two critical cellular organelles: the mitochondria and the endoplasmic reticulum (ER).[1][4] By preserving the integrity of these organelles, NU-9 helps to alleviate cellular stress and prevent the downstream pathological effects of SOD1 and TDP-43 protein aggregation.[1][4]

Quantitative Data from Preclinical ALS Models

| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |

| Upper Motor Neuron (UMN) Health | hSOD1G93A | 400 nM NU-9 in vitro | Enhanced axon outgrowth and arborization | [5] |

| Mitochondrial Integrity | hSOD1G93A & hTDP-43A315T | In vivo administration | Improved mitochondrial health | [1][4] |

| Endoplasmic Reticulum (ER) Stability | hSOD1G93A & hTDP-43A315T | In vivo administration | Improved ER integrity | [1][4] |

| Motor Function | hSOD1G93A & hTDP-43A315T | In vivo administration | Improved performance in wire hanging tests | [1][4] |

Experimental Protocols: ALS Models

1. In Vitro Assessment of Upper Motor Neuron Health:

-

Cell Culture: Dissociated cell cultures from the motor cortex of hSOD1G93A-UeGFP and wild-type-UeGFP mice are established at postnatal day 3. Upper motor neurons (UMNs) are identifiable by eGFP expression.[5]

-

Treatment: Cultures are treated with NU-9 (e.g., 400 nM), riluzole (e.g., 500 nM), or edaravone (e.g., 1 µM) for 3 days.[5]

-

Analysis: UMNs are imaged, and their identity is confirmed through NF-H and Ctip2 immunofluorescence staining. Axon length and branching are quantified to assess neuronal health.[5]

2. Immunohistochemistry of Post-Mortem Tissue:

-

Tissue Preparation: Brain and spinal cord tissue from treated and untreated ALS model mice are collected, fixed, and sectioned.

-

Staining: Sections are stained with antibodies against markers of interest, such as misfolded SOD1 (e.g., B8H10 antibody) and UMNs (e.g., eGFP).[6]

-

Imaging and Quantification: The number of surviving UMNs and the extent of protein aggregation are quantified using microscopy.[6]

Signaling Pathway in ALS

Caption: NU-9's protective mechanism in ALS.

NU-9 in Alzheimer's Disease

In Alzheimer's disease models, NU-9 prevents the accumulation of neurotoxic amyloid-beta oligomers (AβOs).[2][3] The mechanism of action is intracellular and relies on the proper functioning of lysosomes and the activity of a specific lysosomal enzyme, cathepsin B.[2][3] It is proposed that NU-9 enhances the trafficking of Aβ species to lysosomes, where they can be effectively degraded by cathepsin B, thus preventing their aggregation into harmful oligomers.[2][3] Furthermore, NU-9 has been observed to reduce neuroinflammation associated with Alzheimer's pathology.[7][8]

Quantitative Data from Preclinical Alzheimer's Models

| Parameter | Experimental System | Treatment Details | Key Findings | Reference |

| AβO Accumulation | Cultured hippocampal neurons | Pretreatment with NU-9 | Suppressed AβO accumulation on dendrites by 61% (P < 0.0001) | [2] |

| Autophagosome Formation | Cultured hippocampal neurons | Treatment with NU-9 | Robust stimulation of autophagosome formation | [2][3] |

| Memory Performance | Alzheimer's disease mouse model | Oral administration of NU-9 | Improved performance in memory tests | [7][8] |

| Neuroinflammation | Alzheimer's disease mouse model | Oral administration of NU-9 | Reduced brain inflammation | [7][8] |

Experimental Protocols: Alzheimer's Models

1. AβO Accumulation Assay in Cultured Neurons:

-

Cell Culture: Primary hippocampal neurons are cultured to maturity.

-

Treatment: Neurons are pre-treated with NU-9 before being exposed to monomeric Aβ42.[2]

-

Analysis: AβO buildup on dendrites is measured using immunofluorescence imaging with antibodies specific for AβOs (e.g., NU2) and dendritic markers (e.g., MAP2). The number and density of AβO puncta are quantified.[2]

2. Lysosomal and Cathepsin B Dependence Assay:

-

Inhibition: To confirm the mechanism, cultured neurons are pre-treated with a lysosome inhibitor (e.g., bafilomycin A) or a cathepsin inhibitor before the addition of NU-9 and Aβ42.[9]

-

Analysis: The effect of these inhibitors on NU-9's ability to prevent AβO accumulation is quantified as described above.[9]

Signaling Pathway in Alzheimer's Disease

Caption: NU-9's mechanism in preventing AβO accumulation.

Summary and Future Directions

NU-9 demonstrates a novel therapeutic approach by targeting fundamental cellular mechanisms that are compromised in both ALS and Alzheimer's disease. Its ability to mitigate protein aggregation and restore the health of critical organelles underscores its potential as a broad-spectrum neuroprotective agent. While the direct molecular binding partner of NU-9 is still under investigation, its downstream effects on mitochondrial/ER stability and lysosomal function are evident.

Future research will likely focus on elucidating the precise upstream target of NU-9 to further refine its therapeutic application. Additionally, ongoing and future clinical trials will be crucial in determining its safety and efficacy in human patients, offering hope for new treatments for these devastating neurodegenerative diseases.

References

- 1. Improving mitochondria and ER stability helps eliminate upper motor neuron degeneration that occurs due to mSOD1 toxicity and TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. als.org [als.org]

- 5. researchgate.net [researchgate.net]

- 6. akavatx.com [akavatx.com]

- 7. news-medical.net [news-medical.net]

- 8. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 9. researchgate.net [researchgate.net]

NU-9: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU-9 is a promising small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] Its unique mechanism of action, which involves the enhancement of cellular protein degradation pathways, sets it apart from many existing therapies for neurodegenerative disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of NU-9, intended to serve as a technical resource for researchers and drug development professionals.

Chemical Structure and Properties

NU-9, also known as AKV9, is a small organic molecule with the systematic IUPAC name (S)-5-(1-(3,5-bis(trifluoromethyl) phenoxy)ethyl) cyclohexane-1,3-dione.[2] It was developed through a phenotypic high-throughput screen to identify inhibitors of protein aggregation associated with ALS.[3]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (S)-5-(1-(3,5-bis(trifluoromethyl) phenoxy)ethyl) cyclohexane-1,3-dione | [2] |

| CAS Number | 1307262-15-2 | [4] |

| Molecular Formula | C₁₆H₁₄F₆O₃ | [2] |

| Molecular Weight | 368.27 g/mol | [2] |

| SMILES | C--INVALID-LINK--C2CC(=O)CC(=O)C2 | [2] |

| EC₅₀ (mutant SOD1 aggregation) | 2.52 μM | [5] |

| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | [6][7] |

Synthesis

The synthesis of NU-9 has been reported to follow a previously described protocol.[5] While a detailed, step-by-step procedure is not publicly available, the general approach involves the synthesis of the cyclohexane-1,3-dione core and the subsequent attachment of the 3,5-bis(trifluoromethyl)phenoxy ethyl side chain.[5] The development of NU-9 also involved structure-activity relationship (SAR) studies, where modifications to the linker and head groups of the molecule were explored to optimize its anti-aggregation activity.[5]

Mechanism of Action

NU-9 exerts its neuroprotective effects by targeting the intracellular mechanisms of protein aggregate clearance. Unlike therapies that aim to prevent the initial misfolding of proteins, NU-9 enhances the cell's natural ability to degrade and remove toxic protein oligomers.[1][8]

The primary mechanism of action for NU-9 involves the lysosomal pathway.[1][8][9] It has been shown to be dependent on the activity of the lysosomal enzyme cathepsin B.[1][2][8][9] Evidence suggests that NU-9 facilitates the trafficking of toxic protein aggregates, such as amyloid beta oligomers, to the lysosome for degradation.[1][9] Furthermore, NU-9 has been observed to stimulate autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates, as evidenced by an increase in the number of autophagosomes.[2][10] The proteasome, another major cellular protein degradation system, does not appear to be involved in NU-9's mechanism of action.[2][8]

In addition to its effects on protein clearance, NU-9 has been shown to improve the health of mitochondria and the endoplasmic reticulum in diseased neurons, which are often dysfunctional in neurodegenerative diseases.[2][6][11][12]

Caption: Signaling Pathway of NU-9's Mechanism of Action

Biological Properties and Efficacy

NU-9 has demonstrated promising efficacy in various preclinical models of neurodegenerative diseases, particularly ALS and Alzheimer's disease.

In Vitro Studies

In cellular models of ALS, NU-9 has been shown to reduce the aggregation of mutant superoxide dismutase 1 (SOD1). A key finding is its ability to improve the health and survival of upper motor neurons (UMNs), which are critically affected in ALS.[6][7][12] When compared to the FDA-approved ALS drugs riluzole and edaravone, NU-9 was found to be more effective at promoting axon outgrowth in diseased UMNs.[13] Furthermore, a synergistic effect was observed when NU-9 was used in combination with these drugs.[13][14][15]

In the context of Alzheimer's disease, NU-9 prevents the accumulation of amyloid beta oligomers (AβOs) in cultured neurons.[1][2][10] This effect is achieved by acting on intracellular pathways, as NU-9 does not prevent the formation of AβOs outside of the cells.[8]

In Vivo Studies

Oral administration of NU-9 to mouse models of ALS (hSOD1 G93A and hTDP-43 A315T) resulted in improved health of UMNs.[2] In a mouse model of Alzheimer's disease, NU-9 treatment led to improved performance in memory tests.[1][9] Additionally, NU-9 was shown to reduce brain inflammation associated with the disease.[1][8][9]

The compound exhibits good pharmacokinetic properties, including the ability to cross the blood-brain barrier and good bioavailability.[6][7] In mice, an oral dose of 100 mg/kg resulted in a concentration of 400 nM in the central nervous system.[16] NU-9 has also been reported to have low toxicity in animal models.[6][7][12]

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of NU-9.

Cell Culture and Treatment

-

Cell Lines: Primary hippocampal neurons and upper motor neuron (UMN) reporter lines expressing mutant SOD1 have been utilized.[2][13]

-

Culture Conditions: Standard cell culture conditions are maintained, with specific media formulations for different cell types.

-

Treatment Protocol: For in vitro studies, cells are typically pre-treated with NU-9 for a specified period before the addition of a toxic stimulus (e.g., amyloid beta monomers or inducers of mutant SOD1 expression).[2] Comparative studies have used NU-9 at a concentration of 400 nM, riluzole at 500 nM, and edaravone at 1 µM.[13]

Immunofluorescence

-

Objective: To visualize and quantify the accumulation of protein aggregates, such as AβOs, in cultured neurons.

-

General Procedure:

-

Cells are fixed and permeabilized.

-

Incubation with a primary antibody specific to the protein of interest (e.g., anti-AβO antibody).

-

Incubation with a fluorescently labeled secondary antibody.

-

Visualization using fluorescence microscopy.[2]

-

In Vivo Administration and Behavioral Testing

-

Animal Models: hSOD1 G93A and hTDP-43 A315T mouse models for ALS, and transgenic mouse models of Alzheimer's disease.[2]

-

Administration: NU-9 is administered orally.[1][9] A common dosage used in studies is 100 mg/kg/day.[17]

-

Behavioral Assessments: For Alzheimer's models, memory tests such as the Morris water maze or object recognition tests are employed.[1][9] For ALS models, motor function tests are used to assess disease progression.

Caption: General Experimental Workflow for NU-9 Evaluation

Conclusion

NU-9 is a novel neuroprotective compound with a well-defined mechanism of action centered on the enhancement of lysosomal protein degradation. Its efficacy in preclinical models of both ALS and Alzheimer's disease suggests a potential therapeutic benefit for a range of neurodegenerative disorders characterized by protein aggregation. Further research, including clinical trials, will be crucial to determine its safety and efficacy in humans. The information presented in this guide provides a solid foundation for researchers and clinicians interested in the continued development of NU-9 as a potential therapeutic agent.

References

- 1. pnas.org [pnas.org]

- 2. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. Improving mitochondria and ER stability helps eliminate upper motor neuron degeneration that occurs due to mSOD1 toxicity and TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. als.org [als.org]

- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 12. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newsweek.com [newsweek.com]

- 15. journalijdr.com [journalijdr.com]

- 16. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New compound promising for ALS, other upper motor neuron diseases - Medical Conferences [conferences.medicom-publishers.com]

NU-9: A Promising Early-Stage Therapeutic Candidate for Motor Neuron Diseases

An In-depth Technical Guide on Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on NU-9, a novel compound that has demonstrated significant neuroprotective effects in preclinical models of motor neuron diseases, including Amyotrophic Lateral Sclerosis (ALS). This document details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Mechanism of Action

NU-9 is a small molecule that has been shown to mitigate the degeneration of motor neurons, particularly upper motor neurons (UMNs), which play a crucial role in initiating voluntary movement.[1][2] Its primary mechanism of action appears to be multifaceted, targeting key pathological features common to several neurodegenerative diseases.[3]

Key Mechanistic Insights:

-

Reduction of Protein Aggregation: NU-9 was initially identified for its ability to reduce the aggregation of mutant SOD1 protein, a hallmark of some forms of familial ALS.[2][4] Subsequent research has shown its efficacy in models with TDP-43 pathology, suggesting a broader effect on protein misfolding and aggregation.[3][5]

-

Mitochondrial Protection: The compound improves the structural integrity and function of mitochondria within diseased motor neurons.[3][5][6]

-

Endoplasmic Reticulum (ER) Stress Reduction: NU-9 helps to alleviate ER stress, a condition where misfolded proteins accumulate in the ER, leading to cellular dysfunction and apoptosis.[3][5][6]

-

Axonal Health and Outgrowth: NU-9 promotes axon outgrowth and enhances branching and arborization of diseased UMNs, which is critical for maintaining neuronal circuits.[1][7]

The proposed mechanism involves the enhancement of cellular clearance pathways for misfolded proteins, potentially through the endolysosomal and autophagy systems.[3] This suggests that NU-9 may address a common underlying pathology in various neurodegenerative proteinopathies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on NU-9.

Table 1: In Vitro Efficacy of NU-9 on Upper Motor Neurons (UMNs)

| Parameter | Model System | Treatment | Result | Source |

| Axon Length | hSOD1G93A Mouse UMN Culture | 400 nM NU-9 | Significant increase in average axon length. | [8] |

| hSOD1G93A Mouse UMN Culture | 400 nM NU-9 + 500 nM Riluzole | Additive effect on axon length, greater than either compound alone. | [1][8] | |

| hSOD1G93A Mouse UMN Culture | 400 nM NU-9 + 1 µM Edaravone | Additive effect on axon length, greater than either compound alone. | [1][8] | |

| Neuronal Branching | hSOD1G93A Mouse UMN Culture | 400 nM NU-9 | Enhanced branching and arborization. | [1][8] |

Table 2: In Vivo Efficacy of NU-9 in ALS Mouse Models

| Parameter | Mouse Model | Treatment | Duration | Result | Source |

| UMN Health | hSOD1G93A | 100 mg/kg/day | 60 days | Improved integrity of mitochondria and ER; reduced misfolded SOD1. Diseased UMNs became comparable to healthy controls. | [5] |

| hTDP-43A315T | 100 mg/kg/day | 60 days | Eliminated UMN degeneration. | [5] | |

| Motor Function | hSOD1G93A & hTDP-43A315T | 100 mg/kg/day | Not Specified | Preserved grip strength function. | [3] |

| UMN Survival | hSOD1G93A | 100 mg/kg/day | Not Specified | Increased number of UMNs compared to untreated group. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of NU-9.

In Vivo Studies in ALS Mouse Models

3.1.1. Animal Models and NU-9 Administration

-

Models: hSOD1G93A and hTDP-43A315T transgenic mice are commonly used models for ALS.[3][5] These mice express human mutant proteins associated with the disease, leading to progressive motor neuron degeneration.

-

NU-9 Formulation and Administration: NU-9 is typically administered via oral gavage. For a 100 mg/kg/day dosage, the compound is formulated in a suitable vehicle (e.g., a solution of ethanol, PEG 400, and saline).[5]

-

Treatment Duration: Studies have reported treatment durations of 60 days to assess the long-term effects on UMN health.[5]

3.1.2. Behavioral Testing

-

Rotarod Test:

-

Acclimatize mice to the testing room for at least 30 minutes before the trial.

-

Place the mouse on the rotating rod of the rotarod apparatus.

-

The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

-

-

Hanging Wire Test:

-

Place the mouse on a wire mesh cage lid.

-

Gently shake the lid to encourage the mouse to grip the wire.

-

Invert the lid over a padded surface at a safe height.

-

Record the time until the mouse falls. A cut-off time (e.g., 90 or 300 seconds) is typically used.

-

3.1.3. Post-Mortem Tissue Analysis

-

Immunohistochemistry for UMN Survival:

-

Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the tissue in a sucrose solution.

-

Section the motor cortex using a cryostat.

-

Permeabilize sections with a solution of Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., normal serum in PBS).

-

Incubate with a primary antibody specific for a neuronal marker (e.g., NeuN) or a marker for UMNs.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount sections with a mounting medium containing DAPI for nuclear staining.

-

Image using a confocal microscope and quantify the number of surviving UMNs.

-

In Vitro Studies with Primary Motor Neuron Cultures

3.2.1. Primary Motor Neuron Culture

-

Source: Cortical motor neurons are isolated from embryonic (e.g., E15.5) hSOD1G93A transgenic mice or non-transgenic littermates.

-

Procedure:

-

Dissect the cortical tissue from mouse embryos.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with papain) and mechanical trituration.

-

Plate the cells on culture dishes pre-coated with an adhesion substrate (e.g., poly-D-lysine and laminin).

-

Culture the neurons in a neurobasal medium supplemented with B-27, L-glutamine, and growth factors.

-

3.2.2. NU-9 Treatment and Axon Length Measurement

-

After allowing the neurons to adhere and extend neurites (e.g., for 24-48 hours), treat the cultures with NU-9 (e.g., 400 nM) or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Fix the cells with 4% PFA.

-

Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize axons.

-

Capture images using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest axon for each neuron.

3.2.3. Mitochondrial Integrity Assay

-

Culture primary motor neurons as described above.

-

Treat cells with NU-9 or vehicle control.

-

Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1).

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity within the mitochondria. A decrease in intensity indicates mitochondrial depolarization and dysfunction.

3.2.4. Endoplasmic Reticulum (ER) Stress Assay

-

Culture and treat primary motor neurons as described.

-

Lyse the cells to extract total protein.

-

Perform a Western blot analysis using antibodies against key ER stress markers, such as:

-

Binding immunoglobulin protein (BiP/GRP78)

-

C/EBP homologous protein (CHOP)

-

Phosphorylated protein kinase R-like endoplasmic reticulum kinase (p-PERK)

-

Phosphorylated inositol-requiring enzyme 1 (p-IRE1α)

-

-

Quantify the band intensities to determine the relative levels of these markers.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of NU-9 in motor neurons.

References

- 1. Primary motor neuron culture [bio-protocol.org]

- 2. google.com [google.com]

- 3. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 6. researchgate.net [researchgate.net]

- 7. scantox.com [scantox.com]

- 8. Wire Hanging - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

The Neuroprotective Effects of NU-9: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU-9 is a novel small molecule compound demonstrating significant neuroprotective effects across multiple neurodegenerative disease models, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). Originally identified for its ability to inhibit the aggregation of mutant superoxide dismutase 1 (SOD1), a key pathological hallmark in certain forms of ALS, its therapeutic potential has expanded to other proteinopathies. NU-9 has been shown to mitigate the accumulation of other aggregation-prone proteins such as TDP-43 and amyloid-beta (Aβ) oligomers. Mechanistically, NU-9 appears to exert its neuroprotective effects by enhancing a cellular clearance pathway dependent on lysosomes and the cysteine protease cathepsin B, leading to an increase in autophagosome formation. In preclinical studies, NU-9 has demonstrated the ability to improve the health of upper motor neurons, protect mitochondrial and endoplasmic reticulum integrity, and enhance axon outgrowth. This document provides a comprehensive technical overview of the core scientific findings related to NU-9, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the proposed signaling pathways.

Introduction

Protein misfolding and aggregation are central to the pathology of a wide range of neurodegenerative diseases. While the specific proteins that aggregate differ between diseases—such as mutant SOD1 and TDP-43 in ALS, and amyloid-beta oligomers in AD—the convergence on this common pathological feature suggests that therapeutic strategies targeting shared underlying mechanisms of protein quality control and clearance could have broad applicability.[1][2]

The small molecule NU-9 has emerged as a promising therapeutic candidate that appears to target such a common mechanism.[1][2] Initially developed to prevent the aggregation of mutant SOD1, subsequent research has revealed its efficacy in animal models of both SOD1- and TDP-43-related ALS, as well as in cellular models of Alzheimer's disease.[1][3] In these models, NU-9 has been shown to improve the health and integrity of upper motor neurons by protecting critical organelles like the mitochondria and endoplasmic reticulum (ER), and by preserving the structure of apical dendrites and axons.[3][4] More recently, NU-9 has been found to prevent the accumulation of neurotoxic amyloid-beta oligomers.[1][5]

The mechanism underlying these protective effects is linked to the enhancement of cellular protein degradation pathways.[1] Evidence points towards a mechanism that is dependent on lysosomal activity, specifically involving the enzyme cathepsin B.[1][5] Furthermore, NU-9 has been shown to stimulate autophagy, as evidenced by an increase in the formation of autophagosomes.[1][5] This whitepaper consolidates the key experimental findings, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of the proposed mechanisms of action.

Data Presentation

In Vitro Efficacy: Neuronal Health and Axon Outgrowth

The neuroprotective effects of NU-9 on upper motor neurons (UMNs) from a mouse model of ALS (hSOD1G93A) were quantified through measures of axon length and neuronal branching.

| Treatment Group | Concentration | Average Axon Length (μm) | Key Findings | Reference |

| Wild-Type UMNs (Control) | N/A | 321.41 ± 17.54 | Baseline for healthy neurons. | [6] |

| hSOD1G93A UMNs (Diseased Control) | N/A | 227.62 ± 19.63 | Significant reduction in axon length compared to wild-type. | [6] |

| hSOD1G93A UMNs + NU-9 | 400 nM | Shift towards longer axons (44.4% in 300-399 µm range) | NU-9 treatment significantly improved axon outgrowth in diseased neurons. | [6] |

| hSOD1G93A UMNs + Riluzole | 500 nM | Improved axon outgrowth | Less profound effect than NU-9. | [6] |

| hSOD1G93A UMNs + Edaravone | 1 µM | Improved axon outgrowth | Less profound effect than NU-9. | [6] |

| hSOD1G93A UMNs + NU-9 + Riluzole | 400 nM + 500 nM | Additive improvement in axon length | Combination therapy showed enhanced efficacy. | [6] |

| hSOD1G93A UMNs + NU-9 + Edaravone | 400 nM + 1 µM | Additive improvement in axon length | Combination therapy showed enhanced efficacy. | [6] |

Data presented as mean ± SEM where available.

In Vitro Efficacy: Inhibition of Amyloid-Beta Oligomer Accumulation

In a cellular model of Alzheimer's disease, NU-9 demonstrated a significant ability to reduce the accumulation of neurotoxic amyloid-beta (Aβ) oligomers on hippocampal neurons.

| Experimental Condition | NU-9 Concentration | Reduction in AβO Puncta on Dendrites | Reduction in AβO in Cell Body | Key Findings | Reference |

| Aβ-treated Hippocampal Neurons | 3 µM | 21% to 90% (range across 9 experiments) | 57% (p=0.0002) | NU-9 robustly prevents the accumulation of neuron-binding Aβ oligomers. | [7] |

In Vivo Efficacy: ALS Mouse Models

In translational animal models of ALS, NU-9 demonstrated neuroprotective effects and improved motor function.

| Animal Model | Treatment | Key Outcomes | Reference |

| hSOD1G93A Mice | NU-9 (100 mg/kg/day) | Reduced levels of misfolded SOD1; Improved health of UMNs (mitochondria, ER, dendrites, axons); Preserved grip strength. | [3][8] |

| hTDP-43A315T Mice | NU-9 (100 mg/kg/day) | Improved health of UMNs (mitochondria, ER, dendrites, axons); Preserved grip strength. | [3][8] |

Experimental Protocols

Cell Culture and Treatment for Neuroprotection Assays

-

Cell Type: Upper motor neurons (UMNs) isolated from the motor cortex of wild-type and hSOD1G93A-UeGFP mice.

-

Culture Conditions: Dissociated motor cortex cultures were established. UMNs are identifiable by eGFP expression.

-

Treatment: Cells were treated with NU-9 (400 nM), riluzole (500 nM), edaravone (1 µM), or combinations for 3 days in vitro. Serum-free medium (SFM) was used as a control.

-

Reference: [6]

Sholl Analysis for Neuronal Morphology

-

Purpose: To quantify neuronal branching and arborization.

-

Procedure:

-

Images of eGFP-positive UMNs were captured.

-

A series of concentric circles with increasing radii (5 µm increments) were centered on the neuron's soma.

-

The number of intersections of dendrites/axons with each concentric circle was counted.

-

The data was plotted as the number of intersections versus the distance from the soma.

-

-

Analysis: The resulting plot provides a quantitative measure of the complexity and extent of neuronal processes.

-

Reference: [6]

Immunofluorescence for Amyloid-Beta Oligomer (AβO) Accumulation

-

Cell Type: Primary hippocampal neurons from E18 Sprague-Dawley rats.

-

Treatment: Mature neurons (18-25 days in vitro) were pre-treated with NU-9 (3 µM) or vehicle for 30 minutes, followed by the application of 500 nM Aβ.

-

Fixation and Permeabilization: Cells were fixed and permeabilized for antibody staining.

-

Primary Antibodies:

-

Anti-AβO antibody (NU2)

-

Anti-MAP2 antibody (for dendrite visualization)

-

-

Secondary Antibodies: Fluorescently labeled secondary antibodies.

-

Imaging: Images were acquired using fluorescence microscopy.

-

Quantification: AβO puncta per micrometer of dendrite were quantified.

Quantitative Assay for Autophagosomes (LC3 Puncta)

-

Purpose: To measure the effect of NU-9 on autophagosome formation.

-

Cell Type: Primary hippocampal neurons.

-

Treatment: Neurons were treated with NU-9 (3 µM), MG132 (100 nM, positive control), or vehicle for 2 hours, followed by bafilomycin (100 nM) to inhibit autophagosome degradation.

-

Staining: Direct immunofluorescence for LC3B.

-

Imaging: Fluorescence microscopy was used to visualize LC3B-positive puncta.

-

Analysis: The number of LC3B-positive puncta per cell was quantified to assess the level of autophagosome formation.

-

Reference: [1]

Filter Trap Assay for SOD1 Aggregates

-

Purpose: To quantify insoluble SOD1 aggregates in tissue lysates.

-

Procedure:

-

Brain or spinal cord lysates are prepared.

-

Lysates are filtered through a cellulose acetate membrane with a 0.2 µm pore size using a dot blot apparatus.

-

Aggregated proteins larger than 0.2 µm are trapped on the membrane.

-

The membrane is probed with an anti-human SOD1 antibody.

-

Detection is performed using a chemiluminescent substrate and a luminescence plate reader.

-

-

Reference: [10]

JC-1 Assay for Mitochondrial Membrane Potential

-

Purpose: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

-

Principle: The JC-1 dye accumulates in mitochondria. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers that fluoresce green.

-

Procedure:

-

Cells are incubated with the JC-1 staining solution.

-

The fluorescence is measured using a fluorescence microscope, flow cytometer, or plate reader.

-

The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of NU-9 are attributed to its ability to enhance the cellular machinery responsible for clearing misfolded proteins. The proposed mechanism centers on the lysosomal-autophagy pathway.

Proposed Mechanism of NU-9 in Preventing Amyloid-Beta Oligomer Accumulation

NU-9 is hypothesized to restore the efficient trafficking of amyloid-beta (Aβ) species to functional lysosomes. Within the lysosomes, the enzyme cathepsin B can proteolytically cleave Aβ, thereby preventing the formation and accumulation of neurotoxic Aβ oligomers. This process is dependent on intact lysosomal function.

Caption: Proposed mechanism of NU-9 in preventing AβO accumulation.

NU-9 and the Autophagy Pathway

NU-9 has been shown to stimulate autophagy, a key cellular process for degrading and recycling cellular components, including aggregated proteins. This is evidenced by an increase in the number of autophagosomes (visualized as LC3B-positive puncta) in neurons treated with NU-9.

Caption: NU-9 stimulates autophagy, leading to neuroprotection.

Experimental Workflow for Assessing NU-9's Effect on Neuronal Health

A typical experimental workflow to evaluate the neuroprotective effects of NU-9 on cultured neurons involves several key steps, from cell isolation to quantitative analysis of morphological changes.

Caption: Workflow for assessing NU-9's effect on neuronal morphology.

Conclusion

The collective evidence strongly supports the neuroprotective potential of NU-9 in a range of neurodegenerative diseases characterized by protein aggregation. Its mechanism of action, centered on the enhancement of the lysosomal-autophagy pathway, represents a promising therapeutic strategy that targets a fundamental cellular process often impaired in these disorders. The quantitative data from preclinical studies, particularly the demonstrated efficacy in improving neuronal health and reducing pathological protein aggregates, underscore the need for further clinical investigation. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the mechanisms of NU-9 and evaluate its therapeutic potential. As NU-9 (also known as AKV9) progresses towards clinical trials, it holds the promise of becoming a significant addition to the therapeutic arsenal against neurodegenerative diseases.[10][12]

References

- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalijdr.com [journalijdr.com]

- 5. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 101.200.202.226 [101.200.202.226]

- 7. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New compound promising for ALS, other upper motor neuron diseases - Medical Conferences [conferences.medicom-publishers.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. SOD1-positive aggregate accumulation in the CNS predicts slower disease progression and increased longevity in a mutant SOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]

The Compound NU-9: A Technical Guide to its Impact on Neuronal Cellular Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of misfolded proteins is a central pathological feature of many neurodegenerative diseases, leading to significant cellular stress in neurons. This stress manifests as mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired protein clearance pathways, ultimately culminating in neuronal death. The novel compound NU-9 has emerged as a promising therapeutic candidate that addresses these core cellular deficits. This technical guide provides an in-depth overview of the mechanism of action of NU-9, focusing on its impact on cellular stress in neurons. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating NU-9 and its potential for treating neurodegenerative disorders.

Introduction

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease are characterized by the progressive loss of neuronal function and structure. A common underlying theme in the pathology of these diseases is the disruption of protein homeostasis, or proteostasis. This disruption leads to the aggregation of misfolded proteins, which in turn triggers a cascade of detrimental cellular events, collectively known as cellular stress. Key organelles, particularly the mitochondria and the endoplasmic reticulum (ER), are severely affected. The compound NU-9 has been identified as a potent mitigator of this cellular stress, demonstrating significant neuroprotective effects in various preclinical models.[1][2] This guide will explore the multifaceted impact of NU-9 on neuronal cellular stress.

Mechanism of Action: Alleviating Cellular Stress

NU-9's neuroprotective effects stem from its ability to address multiple facets of cellular stress simultaneously. Its primary mechanism appears to be the restoration of cellular integrity by improving the function of mitochondria and the endoplasmic reticulum, and by enhancing the clearance of toxic protein aggregates.[1][3]

Mitigation of Mitochondrial and Endoplasmic Reticulum Stress

In diseased upper motor neurons, hallmarks of cellular stress include the disintegration of mitochondria and the ER.[3] NU-9 treatment has been shown to restore the structural integrity of both organelles.[1][3] In mouse models of ALS (hSOD1G93A and TDP-43), NU-9 administration led to healthier mitochondria with intact cristae and a more organized ER structure.[3] This restoration of organelle integrity is crucial for maintaining cellular energy production and proper protein folding, thereby reducing the overall stress burden on the neuron.

Enhancement of Protein Clearance Pathways

A key feature of many neurodegenerative diseases is the accumulation of protein aggregates, such as mutant SOD1 in ALS and amyloid-beta oligomers (AβOs) in Alzheimer's disease. NU-9 has been shown to reduce the levels of these toxic protein species.[1] The mechanism for this appears to be linked to the enhancement of the endolysosomal trafficking pathway.[1] Specifically, NU-9's action is dependent on intact lysosomal function and the activity of the enzyme cathepsin B.[1] It is hypothesized that NU-9 facilitates the trafficking of misfolded protein precursors to functional lysosomes, where they can be effectively cleared, thus preventing their aggregation into neurotoxic forms.[1]

dot

Caption: Overview of NU-9's mechanism in combating neuronal cellular stress.

Quantitative Data on NU-9's Efficacy

The neuroprotective effects of NU-9 have been quantified in several key preclinical studies. The data consistently demonstrates an improvement in neuronal morphology and health.

Table 1: Effect of NU-9 on Axon Length in Diseased Upper Motor Neurons (UMNs) in vitro

| Treatment Group | Concentration | Average Axon Length (μm ± SEM) | N (neurons) | N (mice) | P-value vs. Untreated Diseased | Reference |

| WT UMNs (Control) | - | 327.62 ± 19.63 | - | 3 | - | [4] |

| hSOD1G93A UMNs (Untreated) | - | 227.62 ± 19.63 | - | 3 | - | [4] |

| hSOD1G93A UMNs + NU-9 | 400 nM | 346.76 ± 12.32 | 115 | 3 | 0.0058 | [4] |

| hSOD1G93A UMNs + Riluzole | 500 nM | 274.83 ± 9.83 | 116 | 3 | 0.2749 (not significant) | [4] |

| hSOD1G93A UMNs + Edaravone | 1 µM | 289.58 ± 22.71 | 120 | 3 | 0.1196 (not significant) | [4] |

Table 2: Additive Effect of NU-9 in Combination with FDA-Approved ALS Drugs on Axon Length in vitro

| Treatment Group | Concentrations | Average Axon Length (μm ± SEM) | N (neurons) | N (mice) | P-value vs. NU-9 alone | Reference |

| hSOD1G93A UMNs + NU-9 + Riluzole | 400 nM + 500 nM | 499.29 ± 33.73 | 120 | 3 | 0.004 | [4] |

| hSOD1G93A UMNs + NU-9 + Edaravone | 400 nM + 1 µM | 479.75 ± 36.72 | 113 | 3 | 0.0207 | [4] |

Table 3: Effect of NU-9 on Amyloid-Beta Oligomer (AβO) Accumulation in Cultured Hippocampal Neurons

| Treatment Group | Pre-treatment | % Reduction in AβO Accumulation vs. Control | P-value vs. Control | Reference |

| Vehicle Control | DMSO | 0% | - | [1] |

| NU-9 | 3 µM NU-9 for 30 min | 61% (average across 9 experiments) | < 0.0001 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the cited studies.

In Vitro Upper Motor Neuron (UMN) Health Assay

This assay is designed to quantify the morphological health of UMNs in culture, using axon length and arborization as primary readouts.

-

Cell Culture:

-

Dissociated motor cortex cultures are established from postnatal day 3 (P3) hSOD1G93A-UeGFP and wild-type (WT)-UeGFP mice. The UeGFP reporter genetically labels UMNs with green fluorescent protein.

-

Neurons are cultured in serum-free medium (SFM) containing Neurobasal-A medium supplemented with BSA, L-glutamine, penicillin/streptomycin, glucose, and B27.[4]

-

Cells are plated on coverslips coated with poly-D-lysine.[4]

-

-

Compound Treatment:

-

Immunofluorescence and Imaging:

-

After 3 DIV, cultures are fixed with 4% paraformaldehyde.

-

Immunocytochemistry is performed to label neurons and their processes (e.g., using antibodies against neurofilament proteins).

-

Images of eGFP-positive UMNs are captured using a fluorescence microscope.

-

-

Data Analysis:

-

The length of the longest axon for each UMN is measured using imaging software.

-

Neuronal branching and arborization are quantified using Sholl analysis, which measures the number of intersections of dendrites and axons with concentric circles drawn at increasing distances from the soma.

-

Statistical analysis is performed using ANOVA followed by post-hoc tests to compare treatment groups.

-

dot

Caption: Workflow for the in vitro Upper Motor Neuron (UMN) health assay.

AβO Accumulation Assay in Hippocampal Neurons

This assay quantifies the formation of neurotoxic AβOs on the dendrites of cultured neurons.

-

Cell Culture:

-

Primary hippocampal neurons are cultured from embryonic day 18 rat embryos.

-

Neurons are matured in culture for approximately 21 days to allow for synapse development.

-

-

Compound Pre-treatment:

-

Mature neurons are pre-treated for 30 minutes with 3 µM NU-9 or a vehicle control (DMSO).[1]

-

-

Aβ Monomer Application:

-

Monomeric amyloid-beta (Aβ42) is applied to the cultures to induce the formation of AβOs.[1]

-

-

Immunofluorescence and Imaging:

-

Cells are fixed and stained with antibodies specific for AβOs (e.g., NU2) and a dendritic marker (e.g., MAP2).[1]

-

Images are captured using fluorescence microscopy.

-

-

Data Analysis:

-

Image analysis software is used to quantify the number and density of AβO puncta along the MAP2-positive dendrites.

-

The reduction in AβO accumulation in NU-9 treated cells is calculated relative to the vehicle control.

-

Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).[1]

-

Signaling Pathways Implicated in NU-9's Action

NU-9's broad-spectrum effects on cellular stress suggest its interaction with fundamental cellular pathways that are often dysregulated in neurodegeneration.

The Unfolded Protein Response (UPR) and ER Stress

The accumulation of misfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring proteostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While direct modulation of these specific sensors by NU-9 has not been explicitly detailed, its ability to restore ER integrity suggests an alleviation of the conditions that trigger the UPR. By reducing the load of misfolded proteins, NU-9 likely dampens the chronic activation of the UPR, which can otherwise lead to apoptosis.

dot

Caption: The Unfolded Protein Response (UPR) pathway and the putative role of NU-9.

Lysosomal Trafficking and Protein Degradation

Recent evidence strongly implicates the lysosomal pathway as a key target of NU-9. In the context of Alzheimer's disease pathology, the formation of neurotoxic AβOs from monomeric Aβ is dependent on dynamin-mediated endocytosis and trafficking through the endolysosomal system. This process is also dependent on the activity of cathepsin L. NU-9 appears to counteract this by a mechanism that requires functional lysosomes and the activity of a different protease, cathepsin B. This suggests that NU-9 may reroute the trafficking of Aβ monomers towards a productive, degradative pathway within the lysosome, thereby preventing their conversion into harmful oligomers.

dot

Caption: Proposed model of NU-9's action on the lysosomal trafficking of Amyloid-Beta.

Conclusion

The compound NU-9 represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its ability to concurrently alleviate mitochondrial and ER stress while enhancing the clearance of toxic protein aggregates addresses the core pathologies of these devastating disorders. The quantitative data from preclinical models is compelling, demonstrating not only the efficacy of NU-9 as a standalone agent but also its potential for synergistic effects when combined with existing treatments. The experimental protocols detailed herein provide a framework for further investigation into its mechanisms and therapeutic potential. The continued elucidation of the signaling pathways modulated by NU-9 will be critical for its successful translation to the clinic and for the development of next-generation neuroprotective therapies.

References

Foundational Studies on NU-9's Blood-Brain Barrier Permeability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NU-9 (also known as AKV9) is a promising therapeutic candidate developed at Northwestern University for neurodegenerative diseases, notably Amyotrophic Lateral Sclerosis (ALS). A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). Foundational preclinical studies have confirmed that NU-9 penetrates the central nervous system (CNS) following systemic administration. This technical guide synthesizes the publicly available data from foundational in vivo studies to provide a core understanding of NU-9's BBB permeability, detailing the experimental protocols and quantitative outcomes. While in vivo data confirms CNS penetration, specific in vitro permeability metrics and detailed bioanalytical methods are not extensively detailed in the primary literature.

In Vivo Blood-Brain Barrier Permeability

The primary evidence for NU-9's ability to cross the BBB comes from in vivo pharmacokinetic studies in mice. These studies were designed to determine the concentration of NU-9 in the CNS after a period of sustained oral dosing.

Quantitative Data

The key in vivo study demonstrates that a steady-state concentration of NU-9 is achieved in the CNS after repeated oral administration. The results are summarized in the table below.

| Parameter | Value | Species / Model | Dosing Regimen | Source |

| CNS Concentration | 400 nM | Male BALB/c Mice | 100 mg/kg/day for 7 days (Oral Gavage) | [1] |

| Plasma Tmax (Day 7) | 0.5 hours | Male BALB/c Mice | 100 mg/kg/day for 7 days (Oral Gavage) | [1] |

Note: The corresponding plasma concentration at the time of CNS measurement was not reported in the available literature, precluding the calculation of a definitive brain-to-plasma ratio.

Experimental Protocol: In Vivo CNS Distribution Study

The following protocol outlines the methodology used to determine the CNS concentration of NU-9 in mice.[1]

1. Animal Model:

-

Species: Male BALB/c mice.

-

Housing: Maintained in compliance with NIH standards under an IACUC-approved protocol.

2. Dosing Regimen:

-

Compound: NU-9.

-

Dose: 100 mg/kg/day.

-

Route of Administration: Oral gavage.

-

Frequency: Once daily for seven consecutive days to achieve steady-state conditions.

3. Sample Collection:

-

Matrices: Plasma and brain tissue.

-

Time Points: Samples were collected over a 24-hour period following the final dose on Day 7. The specific time point for the reported 400 nM CNS concentration was not specified.

4. Bioanalysis:

-

Method: While not explicitly detailed, concentrations were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for pharmacokinetic analysis.

-

Quantification: Plasma and brain concentrations were reported to be quantifiable for up to 24 hours post-administration on Day 7.[1]

Experimental Workflows (Diagrams)

The logical flow of the in vivo study to determine CNS penetration is depicted below.

References

Methodological & Application

Application Notes and Protocols for NU-9 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU-9 is an experimental small molecule compound showing significant promise in the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. In vitro studies have demonstrated its ability to protect neurons from dysfunction and degeneration by addressing the underlying pathology of protein misfolding and aggregation. NU-9 has been shown to improve the health of upper motor neurons (UMNs) by reducing the accumulation of misfolded proteins such as superoxide dismutase 1 (SOD1) and amyloid beta oligomers (AβOs).[1] Its mechanism of action involves the enhancement of cellular clearance pathways, specifically through the activation of lysosomes and the enzyme cathepsin B.[2][3] These application notes provide detailed protocols for utilizing NU-9 in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

NU-9's primary mechanism is the reduction of toxic protein aggregates within neuronal cells. It achieves this by modulating a cellular pathway that enhances the trafficking of misfolded proteins to lysosomes for degradation. This process is dependent on lysosomal and cathepsin B activity.[2] By promoting the clearance of proteotoxic species, NU-9 helps to restore neuronal health, as evidenced by improved mitochondrial and endoplasmic reticulum integrity, and enhanced axon outgrowth and branching.[1][4]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of NU-9 in various in vitro neuronal models.

Table 1: Effective Concentration of NU-9 in In Vitro Studies

| Cell Type | Disease Model | NU-9 Concentration | Key Findings |

| Mouse Upper Motor Neurons | SOD1G93A (ALS) | 400 nM | Enhanced axon outgrowth and branching.[1] |

| Mouse Hippocampal Neurons | Amyloid Beta Oligomer-induced toxicity | 3 µM | Significantly suppressed AβO accumulation on dendrites.[2] |

Table 2: In Vitro Efficacy of NU-9 on Neuronal Health

| Parameter | Cell Type | Treatment | Result |

| Axon Length | hSOD1G93A UMNs | 400 nM NU-9 | Significant increase in average axon length compared to untreated diseased neurons.[1] |

| Axon Branching | hSOD1G93A UMNs | 400 nM NU-9 | Increased number of branch points and enhanced arborization.[1] |

| Protein Aggregation | Hippocampal Neurons | 3 µM NU-9 | Reduced accumulation of amyloid beta oligomers.[2] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of NU-9 and a general experimental workflow for in vitro studies.

Caption: Proposed signaling pathway of NU-9 in reducing protein aggregation.

Caption: General experimental workflow for in vitro studies with NU-9.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of NU-9 on the viability of neuronal cells, particularly in the context of a neurotoxic challenge.

Materials:

-

Neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)

-

96-well cell culture plates

-

NU-9 stock solution (in DMSO)

-

Neurotoxic agent (e.g., 6-OHDA, MPP+, Aβ oligomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Allow cells to adhere and differentiate for the appropriate time (e.g., 24-48 hours for cell lines, several days for primary neurons).

-

Treatment:

-

Prepare working solutions of NU-9 in complete culture medium. A final concentration of 400 nM is a good starting point based on published data.[1] Include a vehicle control (DMSO at the same final concentration as in the NU-9 treated wells).

-

If assessing neuroprotective effects, pre-treat cells with NU-9 for a specified time (e.g., 2-4 hours) before adding the neurotoxic agent.

-

Add the neurotoxic agent at a pre-determined concentration that induces a measurable decrease in cell viability.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-